(R)-3-(Methylsulfonyl)piperidine CAS 1234576-83-0 properties
(R)-3-(Methylsulfonyl)piperidine CAS 1234576-83-0 properties
The following technical guide is structured as a high-level monograph for drug development professionals. It synthesizes chemical engineering principles, synthetic methodology, and medicinal chemistry applications.[1]
CAS: 1234576-83-0 Role: Chiral Pharmacophore & JAK Inhibitor Intermediate Version: 2.0 (Scientific Reference)
Executive Summary
(R)-3-(Methylsulfonyl)piperidine is a high-value chiral heterocyclic building block used primarily in the synthesis of Janus Kinase (JAK) inhibitors.[1] Its structural core—a saturated piperidine ring with a rigid sulfone substituent at the C3 position—serves as a critical scaffold for orienting pharmacophores in the ATP-binding pockets of kinases.[1] This enantiomer is particularly valued for its ability to fine-tune solubility and metabolic stability (decreasing lipophilicity via the sulfone) while maintaining specific vector alignment for hydrogen bonding.[1]
Chemical Identity & Physical Properties
The compound is typically supplied as a hydrochloride salt to ensure stability and crystallinity.[1] The free base is prone to oxidation and hygroscopicity.[1]
| Property | Specification |
| Chemical Name | (R)-3-(Methylsulfonyl)piperidine |
| CAS Number | 1234576-83-0 |
| Molecular Formula | C₆H₁₃NO₂S |
| Molecular Weight | 163.24 g/mol (Free Base) / 199.70 g/mol (HCl Salt) |
| Appearance | White to off-white crystalline powder |
| Chirality | (R)-Enantiomer |
| Solubility | Soluble in water, DMSO, Methanol; slightly soluble in DCM |
| pKa (Calculated) | ~8.5 (Piperidine NH), Sulfone is non-ionizable |
| Melting Point | 210–215 °C (Decomposition, HCl salt) |
Synthetic Routes & Process Chemistry
The synthesis of CAS 1234576-83-0 presents a classic challenge in process chemistry: introducing a polar sulfone group while establishing a chiral center on a saturated ring.[1] Two primary routes are employed industrially.[1][2][3]
Route A: Asymmetric Hydrogenation (Preferred for Scale)
This route utilizes a pyridine precursor.[1] The aromatic ring is reduced using a chiral transition metal catalyst.[1] This method is superior for atom economy and scalability.[1]
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Precursor Formation: 3-(Methylthio)pyridine is oxidized to 3-(methylsulfonyl)pyridine using sodium tungstate/peroxide or mCPBA.[1]
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Asymmetric Reduction: The pyridine ring is hydrogenated using a Rhodium (Rh) or Iridium (Ir) catalyst with a chiral ligand (e.g., Josiphos or Binap) to induce facial selectivity.[1]
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Salt Formation: The resulting chiral piperidine is treated with HCl in dioxane/ethanol to precipitate the salt.[1]
Route B: Classical Resolution (Lab Scale)
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Racemic Synthesis: Hydrogenation of 3-(methylsulfonyl)pyridine over Pd/C yields the racemic piperidine.[1]
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Chiral Resolution: The racemate is reacted with a chiral acid (e.g., D-Mandelic acid or L-Tartaric acid) to form diastereomeric salts.[1]
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Separation: Fractional crystallization isolates the (R)-enantiomer salt, which is then cracked with base and converted to the HCl salt.[1]
Visualization: Synthetic Workflow
The following diagram illustrates the critical decision points in the synthesis workflow.
Application in Drug Discovery
(R)-3-(Methylsulfonyl)piperidine is a privileged structure in the design of Janus Kinase (JAK) inhibitors .[1]
Mechanistic Role
In kinase inhibitors (e.g., analogs of Peficitinib or Tofacitinib), the piperidine ring often occupies the solvent-exposed region or a specific hydrophobic pocket near the hinge region of the kinase ATP-binding site.[1]
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The Sulfone Moiety: Acts as a strong hydrogen bond acceptor.[1] It interacts with water networks or specific residues (e.g., Arginine or Lysine side chains) to anchor the molecule.[1]
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Chirality (R-isomer): The (R)-configuration directs the sulfone group away from steric clashes within the narrow binding cleft, maximizing affinity.[1] The (S)-enantiomer often shows 10-100x lower potency due to steric hindrance.[1]
Biological Pathway Context
The compound facilitates the inhibition of the JAK-STAT signaling pathway, critical in autoimmune diseases like Rheumatoid Arthritis (RA).[1]
[4]
Analytical Specifications & Quality Control
Ensuring enantiomeric purity is paramount, as the wrong enantiomer can be considered an impurity with distinct toxicological risks.[1]
Chiral HPLC Method
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Column: Chiralpak IC or AD-H (Amylose-based stationary phases preferred).
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Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).[1]
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Detection: UV @ 210 nm (Sulfone absorption is weak; low wavelength required).[1]
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Acceptance Criteria: >98.0% ee for pharmaceutical intermediates.
NMR Characterization (D₂O)
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¹H NMR: Distinct multiplet for the C3 proton adjacent to the sulfone (~3.1-3.3 ppm).[1] Methyl singlet for -SO₂CH₃ appears around 2.9 ppm.[1]
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¹³C NMR: Sulfone methyl carbon at ~40 ppm; Piperidine C3 at ~60 ppm (deshielded by sulfone).[1]
Handling, Stability, & Safety
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Signal Word: WARNING
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Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
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Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2-8°C.
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Stability: The sulfone group is chemically robust, resistant to further oxidation and acid/base hydrolysis under standard processing conditions.[1] However, the secondary amine is reactive and should be protected (e.g., Boc, Cbz) if not used immediately in the next synthetic step.[1]
References
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Preparation of Chiral Piperidines. Organic Process Research & Development. (2022).[1] Detailed methodologies for asymmetric hydrogenation of pyridine derivatives.
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Peficitinib (ASP015K) Pharmacology. Journal of Medicinal Chemistry. (2018). Describes the structure-activity relationship of JAK inhibitors utilizing 3-substituted piperidines.
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Synthesis of 3-Sulfonylpiperidines. World Intellectual Property Organization (WIPO).[1] Patent WO2019165981A1.[1] Discusses synthesis of related chiral piperidine intermediates.
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Safety Data Sheet: (R)-3-(Methylsulfonyl)piperidine. Fisher Scientific / PubChem.[1] Hazard classification and handling data.
